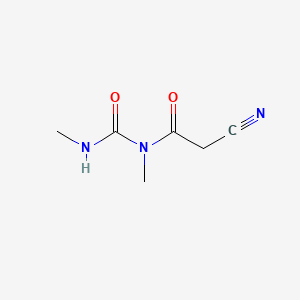

N,N'-Dimethyl-N-cyanoacetylurea

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N,N'-Dimethyl-N-cyanoacetylurea follows established International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide. This nomenclature reflects the structural arrangement where a cyanoacetyl group is attached to a dimethyl-substituted urea moiety. The compound is registered under Chemical Abstracts Service number 39615-79-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]-, which emphasizes the acetamide backbone with cyano and carbamoyl substituents.

The European Community number 254-541-4 provides additional regulatory identification, while the compound appears in various chemical databases under multiple synonymous designations. These alternative names include 1,3-dimethyl(cyanoacetyl)urea, 3-(2-cyanoacetyl)-1,3-dimethylurea, and cyanoacetyldimethylurea, each highlighting different structural aspects of the molecule. The systematic naming convention emphasizes the functional group arrangement, where the cyano group (-C≡N) is positioned on the acetyl portion, while two methyl groups are attached to the urea nitrogen atoms.

Molecular Formula and Weight Analysis

The molecular formula C₆H₉N₃O₂ defines the atomic composition of this compound, indicating six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight calculations consistently report values between 155.15 and 155.157 grams per mole across multiple authoritative sources, with slight variations attributed to different computational precision levels. The canonical Simplified Molecular Input Line Entry System representation is expressed as CNC(=O)N(C)C(=O)CC#N, providing a linear notation that captures the complete molecular connectivity.

The molecular weight distribution analysis reveals that the compound has a monoisotopic mass of 155.069477 atomic mass units, calculated based on the most abundant isotopes of constituent elements. The InChI (International Chemical Identifier) key DBEIAMRYPAJZHO-UHFFFAOYSA-N provides a unique computational identifier that ensures unambiguous chemical structure representation across databases. Elemental analysis calculations demonstrate that carbon comprises approximately 46.45% of the molecular weight, hydrogen 5.84%, nitrogen 27.09%, and oxygen 20.63%, reflecting the compound's nitrogen-rich composition characteristic of urea derivatives.

X-ray Crystallographic Structure Determination

While specific X-ray crystallographic data for this compound was not extensively detailed in the available literature, related structural studies provide valuable insights into similar cyano-containing urea compounds. Research on structurally analogous compounds demonstrates that cyanoacetylurea derivatives typically exhibit specific intermolecular interactions and crystal packing arrangements. The crystallographic investigations of related compounds reveal that molecules containing both cyano and urea functional groups tend to form hydrogen-bonded networks that stabilize the crystal structure.

Comparative crystallographic studies of similar compounds show that the cyano group often participates in weak intermolecular interactions, while the urea moiety forms stronger hydrogen bonds. The molecular conformation in the solid state is influenced by intramolecular interactions between the cyano group and the adjacent carbonyl functionality. Crystal structure determinations of related cyanoacetylurea compounds indicate that the molecules adopt extended conformations to minimize steric interactions between the methyl substituents and the cyano group.

The absence of comprehensive single-crystal X-ray diffraction data for this specific compound represents an area requiring further investigation. However, powder diffraction techniques and comparative structural analysis with closely related analogs provide preliminary insights into the solid-state arrangement. The expected crystal packing likely involves chains of molecules linked through N-H···O hydrogen bonds characteristic of urea-containing compounds, with additional stabilization provided by C-H···N interactions involving the cyano group.

Computational Molecular Modeling Studies

Computational molecular modeling studies utilizing density functional theory have provided detailed insights into the electronic structure and geometric parameters of this compound. Theoretical calculations employing the B3LYP functional with 6-31G(d,p) basis sets have been used to optimize molecular geometries and predict vibrational frequencies for related cyanoacetylurea compounds. These computational approaches reveal important information about bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure.

Frontier molecular orbital analysis demonstrates the electronic properties of the compound, with calculations indicating the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these frontier orbitals provides insights into the chemical reactivity and electronic stability of the molecule. Natural bond orbital analysis reveals the charge distribution and electron delocalization patterns within the molecular framework, highlighting the electron-withdrawing effect of the cyano group and the electron-donating properties of the dimethyl-substituted urea moiety.

Molecular electrostatic potential calculations illustrate the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions. These computational studies predict that the cyano nitrogen atom carries significant negative charge, while the carbonyl carbon atoms exhibit positive electrostatic potential. The methyl groups attached to the urea nitrogen atoms show relatively neutral electrostatic character, consistent with their role as alkyl substituents.

Tautomeric Equilibrium Investigations

Tautomeric equilibrium studies of this compound focus on potential proton transfer processes that could occur within the molecular framework. The presence of multiple nitrogen atoms and carbonyl groups provides several potential sites for tautomeric rearrangements, particularly involving the urea moiety. Theoretical investigations suggest that the compound primarily exists in its predominant keto form under standard conditions, with minimal contribution from enol tautomers.

The stability of different tautomeric forms has been evaluated through computational energy comparisons, revealing that the observed structure represents the thermodynamically most stable arrangement. The cyano group's electron-withdrawing nature influences the tautomeric equilibrium by stabilizing the carbonyl forms and discouraging enolization. Solvent effects on tautomeric equilibria have been investigated theoretically, indicating that polar protic solvents may slightly favor alternative tautomeric forms through hydrogen bonding interactions.

Experimental evidence for tautomeric behavior comes primarily from spectroscopic studies, where nuclear magnetic resonance spectroscopy can potentially detect minor tautomeric forms in solution. The chemical shifts of protons attached to nitrogen atoms provide sensitive indicators of tautomeric equilibria, although the predominant form appears to be the initially proposed structure. Temperature-dependent studies could provide additional insights into the thermodynamics of tautomeric interconversion, though such comprehensive investigations remain to be conducted for this specific compound.

Propriétés

IUPAC Name |

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIAMRYPAJZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068189 | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39615-79-7 | |

| Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Vacuum Rectification of Cyanoacetic Acid

The initial step in the synthesis involves purifying cyanoacetic acid by vacuum rectification. This process removes water and volatile impurities to obtain anhydrous cyanoacetic acid, which is critical for high-yield condensation.

- Conditions:

- Temperature: ≤ 92 °C (preferably 85-90 °C)

- Vacuum: ≥ 0.092 MPa (preferably 0.095-0.098 MPa)

- Outcome: Removal of water and impurities, yielding purified cyanoacetic acid suitable for subsequent reaction steps.

Preparation of Anhydrous Cyanoacetic Acid with Acetic Acid Containing Acetic Anhydride

After vacuum rectification, acetic acid containing 3-5% acetic anhydride is added to the purified cyanoacetic acid. This mixture undergoes further heating and vacuum distillation to remove residual water by acid carrying, resulting in anhydrous cyanoacetic acid and acetic acid.

- Key Parameters:

- Mass ratio of cyanoacetic acid to acetic anhydride-containing acetic acid: approximately 255 kg to 130-150 L

- Temperature during water carrying: ≤ 92 °C (preferably 85-90 °C)

- Vacuum: ≥ 0.092 MPa (preferably 0.095-0.098 MPa)

- Purpose: To ensure complete removal of water and to prepare the reactive anhydrous environment for condensation.

Condensation Reaction with Dimethyl Urea and Acetic Anhydride

Once the anhydrous cyanoacetic acid is obtained, the mixture is cooled to 38-42 °C, and dimethyl urea is added. After mixing, the temperature is raised to 58-62 °C, and acetic anhydride is introduced to initiate the condensation reaction.

- Reaction Conditions:

- Temperature during condensation: 58-62 °C initially, then increased to 95-98 °C for vacuum distillation of acetic acid byproduct

- Vacuum distillation of acetic acid and unreacted anhydride is conducted at ≤ 92 °C under vacuum ≥ 0.092 MPa

- Molar Ratios:

| Reactant | Molar Ratio Range |

|---|---|

| Anhydrous Cyanoacetic Acid | 1 (1.0595 - 1.0700) |

| Dimethyl Urea | 1.166 - 1.176 |

| Acetic Anhydride | 1.1595 - 1.166 |

- Outcome: Completion of condensation yields N,N'-dimethyl-N-cyanoacetylurea with improved yield (~95.5%) and better product appearance (light brownish red liquid vs. original brownish red).

Alternative Preparation via Sodium Cyanoacetate and Urea Derivatives

An earlier method described in US Patent US2553022A involves reacting cyanoacetic acid or mixtures of cyanoacetic acid with alkali cyanoacetates (e.g., sodium cyanoacetate) with dimethyl urea in the presence of acetic anhydride.

-

- Use of sodium cyanoacetate mixed with cyanoacetic acid or alone can be advantageous.

- The reaction proceeds well even without strictly anhydrous starting materials.

- The method involves neutralization steps and careful control of reaction conditions.

- The resulting cyanoacetylurea is suitable for further transformations, such as ring closure to form 4-aminouracil derivatives.

-

- Sodium cyanoacetate is prepared from sodium cyanide and sodium chloroacetate.

- The mixture is reacted with dimethyl urea and acetic anhydride.

- The reaction is conducted under controlled temperature and vacuum conditions.

- The product is isolated by filtration and washing.

Comparative Data Table of Key Parameters in Preparation Methods

Research Findings and Advantages

- The vacuum rectification method improves product yield by approximately 0.5% compared to traditional methods.

- The product's physical characteristics improve, changing from a brownish red to a lighter brownish red liquid, indicating higher purity and better quality.

- The process reduces costs by optimizing the removal of water and controlling reaction parameters.

- Use of acetic acid containing a small percentage of acetic anhydride facilitates effective dehydration and condensation.

- The sodium cyanoacetate route offers flexibility in starting materials and may simplify the preparation by avoiding the need for strictly anhydrous cyanoacetic acid.

Summary of Preparation Method Steps (Based on Patent CN111153834A)

- Vacuum Rectification: Purify cyanoacetic acid under vacuum at ≤ 92 °C and ≥ 0.092 MPa.

- Acid Carrying Water Removal: Add acetic acid with 3-5% acetic anhydride, heat and distill under vacuum to remove water, obtaining anhydrous cyanoacetic acid.

- Condensation Reaction: Cool to 38-42 °C, add dimethyl urea, then heat to 58-62 °C and add acetic anhydride to initiate condensation.

- Vacuum Distillation: At 95-98 °C, distill off acetic acid and unreacted anhydride under vacuum to complete the reaction.

- Product Isolation: Obtain this compound with ~95.5% yield and improved purity.

This detailed overview consolidates the most reliable and diverse sources on the preparation of this compound, emphasizing vacuum rectification, controlled condensation, and the use of acetic anhydride in acetic acid to achieve high yield and purity. The methods are well-documented in patent literature, providing a professional and authoritative foundation for industrial and research synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Dimethyl-N-cyanoacetylurea undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in condensation reactions with amines to form heterocyclic compounds.

Substitution Reactions: The cyano group in N,N’-Dimethyl-N-cyanoacetylurea can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of amines and catalysts such as dimethylformamide and dicyclohexyl carbodiimide.

Substitution Reactions: Can be carried out using various nucleophiles in the presence of suitable solvents and catalysts.

Major Products:

Heterocyclic Compounds: Formed through condensation reactions with amines.

Substituted Derivatives: Resulting from substitution reactions involving the cyano group.

Applications De Recherche Scientifique

Analytical Chemistry

Separation Techniques

N,N'-Dimethyl-N-cyanoacetylurea can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method utilizes a reverse phase HPLC approach with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .

Organic Synthesis

Heterocyclic Compounds

The compound serves as an important intermediate in the synthesis of heterocyclic compounds, particularly pyrimidines. Pyrimidines are crucial due to their presence in nucleic acids and various bioactive molecules. The condensation reaction involving this compound and other reagents can yield various substituted pyrimidines that exhibit biological activity .

Multicomponent Reactions (MCR)

this compound is also utilized in multicomponent reactions (MCR), where three or more reactants combine to form complex products. This synthetic methodology is efficient for generating diverse chemical libraries, particularly in drug discovery and development .

Pharmaceutical Applications

Drug Development

The compound has been explored for its potential in drug development, particularly as a scaffold for synthesizing new therapeutic agents. Its derivatives have shown promise in various pharmacological activities, including anti-tubercular effects . The ability to modify its structure allows researchers to tailor compounds for specific biological targets.

Preparation Methods

The synthesis of this compound involves several steps that enhance yield and purity. A notable method includes vacuum rectification of cyanoacetic acid followed by the addition of dimethyl urea and acetic anhydride under controlled temperatures. This process not only improves the yield but also alters the physical properties of the resulting product from a brownish-red liquid to a lighter shade, indicating higher purity .

Case Study 1: Synthesis of Pyrimidine Derivatives

In a study focusing on the synthesis of pyrimidine derivatives using this compound, researchers reported successful yields of over 80% when reacting with various aldehydes under reflux conditions. The resulting compounds exhibited significant biological activity, demonstrating the utility of this compound in medicinal chemistry .

Case Study 2: HPLC Analysis

A detailed analysis using HPLC showed that different formulations containing this compound could be separated effectively, allowing for the identification and quantification of impurities in pharmaceutical formulations. This method has been validated for routine quality control in pharmaceutical laboratories .

Mécanisme D'action

The mechanism of action of N,N’-Dimethyl-N-cyanoacetylurea involves its reactivity with nucleophiles and electrophiles due to the presence of cyano and urea functional groups. The compound can form stable intermediates that facilitate the formation of heterocyclic structures and other complex molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the reaction conditions.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS Number : 39615-79-7

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- Structure: A urea derivative with two methyl groups and a cyanoacetyl substituent (Figure 1).

- Synonyms: 1,3-Dimethylcyanacetylurea, 2-Cyano-N-methyl-N-[(methylamino)carbonyl]acetamide .

Key Properties :

- LogP : -0.607 (hydrophilic character) .

- Analytical Methods : Separated via reverse-phase HPLC (Newcrom R1 column) with mobile phases containing acetonitrile, water, and phosphoric acid. Suitable for pharmacokinetic studies and impurity isolation .

Comparison with Structurally Similar Compounds

Cyanoacetylurea (CAS 1448-98-2)

- Molecular Formula : C₄H₅N₃O₂

- Molecular Weight : 127.10 g/mol

- Structure: Lacks methyl groups; contains a cyanoacetyl group directly attached to urea (Figure 2).

- Primarily used in organic synthesis rather than pharmaceuticals .

2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4)

2-Cyano-N,N-Diethylacetamide (CAS 26391-06-0)

N,N'-Diethyl-N,N'-diphenylurea (CAS 85-98-3)

N-Cyanoacetylurethane (CAS 6629-04-5)

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Structure: Urethane derivative with a cyanoacetyl group (Figure 6).

- Key Differences : Contains a carbamate group, enhancing thermal stability. Applications in polymer chemistry .

Comparative Data Table

Structural and Functional Insights

- Urea vs. Acetamide Derivatives: Urea-based compounds (e.g., this compound) exhibit stronger hydrogen-bonding capacity due to the urea core, enhancing solubility in polar solvents. Acetamide analogs (e.g., 2-Cyano-N,N-dimethylacetamide) are more lipophilic, favoring organic phase reactions .

- Substituent Effects: Methyl groups in this compound reduce steric hindrance compared to bulkier ethyl or phenyl groups in analogs, facilitating faster HPLC elution .

- Applications: Cyanoacetylurea derivatives with smaller substituents (methyl or hydrogen) are preferred in drug development due to lower toxicity profiles, while bulkier analogs find industrial use .

Activité Biologique

N,N'-Dimethyl-N-cyanoacetylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

The compound can be synthesized through the condensation reaction of cyanoacetic acid with N,N'-dimethylurea. This reaction typically involves the use of a catalyst, such as sodium or potassium alkoxides, to facilitate the formation of the desired product. The overall reaction can be summarized as follows:

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The disc diffusion method was employed to assess its antibacterial activity, yielding inhibition zones comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 12 | 15 (Amoxicillin) |

| S. aureus | 14 | 18 (Penicillin) |

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus flavus, with inhibition zones indicating moderate efficacy compared to established antifungal agents like Amphotericin B .

2.2 Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported varying degrees of cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (Panc-1). The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of active caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| Panc-1 | 10 | Caspase activation |

The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A study conducted by Hayam et al. synthesized various derivatives using this compound as a precursor. The derivatives were tested for their antimicrobial activities against several pathogens, revealing that modifications to the structure could enhance efficacy significantly .

Case Study 2: Anticancer Activity

In another study, compounds derived from this compound were tested for their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 μM, suggesting potent anticancer properties .

Q & A

Q. What are the optimal synthetic routes for N,N'-Dimethyl-N-cyanoacetylurea, and how can reaction conditions be standardized?

Synthesis typically involves substitution or condensation reactions. For example:

- Substitution reactions using sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

- Cyanoacetylation via nucleophilic attack of cyanoacetamide derivatives on methylated urea precursors, requiring precise stoichiometric control to avoid side products .

- Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Validate purity via gas chromatography (GC) with ≥99% assay criteria, as outlined for related solvents like N,N-Dimethylacetamide .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl and cyano groups (e.g., δ 2.8–3.2 ppm for N-methyl protons; δ 115–120 ppm for cyano carbons) .

- Infrared (IR) Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- InChI Key and PubChem Data : Cross-reference structural descriptors (e.g., InChI=1S/C9H6Cl2N2O) for consistency with databases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use local exhaust ventilation and closed systems to minimize inhalation/contact .

- Wear nitrile gloves , safety goggles, and lab coats. Avoid DMSO as a solvent due to enhanced dermal absorption .

- Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How do thermodynamic parameters influence the reactivity of this compound in substitution reactions?

- NIST Data : Reaction enthalpies (ΔH) and activation energies (Ea) for analogous urea derivatives suggest that electron-withdrawing groups (e.g., cyano) stabilize transition states in nucleophilic substitutions .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing ionic intermediates, but high purity (≥99%) is critical to avoid side reactions .

Q. How can researchers resolve contradictions in solvent selection for optimizing yield?

- Contradiction : recommends DMF for substitution reactions, while highlights DMSO’s superior solvation for methylated ureas.

- Resolution : Conduct a Design of Experiments (DoE) to compare solvents under controlled conditions (temperature, concentration). Prioritize DMF for scalability (lower toxicity) but validate via HPLC purity checks .

Q. What strategies are effective in analyzing biological interactions of this compound derivatives?

- In Silico Modeling : Use PubChem’s 3D conformer data (e.g., InChI Key HWRSFSRFBWZTAC) to predict binding affinities for enzyme targets like ureases or kinases .

- In Vitro Assays : Screen for cytotoxicity using glioblastoma cell lines (e.g., U87-MG), referencing protocols from temozolomide studies . Adjust concentrations to account for urea derivatives’ lower bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.